Pyronine

Descripción

Historical Context and Evolution of Pyronin Y in Biological Staining

The history of pyronin dyes, including Pyronin Y, dates back to their synthesis in 1889, with early reports appearing in various European patents. tandfonline.comtandfonline.com The name "pyronine" was initially used and was synonymous with the dye later known as Pyronin G. tandfonline.com In early German biological literature, the dye was simply referred to as pyronin. tandfonline.com The designation 'G' was added to emphasize the yellowish (gelblich) shade of this red dye, which was later changed to 'Y' in America for the same reason. tandfonline.com

Pyronin Y has been a constituent of staining methods for over a century, notably in the methyl green-pyronin procedure for the differential demonstration of DNA and RNA. tandfonline.comresearchgate.net This method, introduced more than 100 years ago, evolved into a histochemical procedure for this purpose. tandfonline.comresearchgate.net The development of the methyl green-pyronin Y technique as a reliable diagnostic method, even with dye contaminants, highlights its early importance. tandfonline.com The introduction of ribonuclease into the Pappenheim-Unna technique by Brachet in the 1940s elevated the method to a histochemical plane, increasing the need for uniform and selective Pyronin Y. tandfonline.com Efforts were made to standardize the dye due to variations in dye content in commercially available batches. tandfonline.com

Chemical Classification and Structural Features Relevant to Research Applications

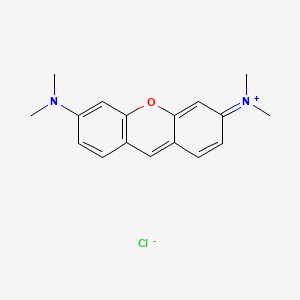

Pyronin Y belongs to the class of xanthene dyes. ontosight.aistainsfile.comnih.gov It is an aminoxanthene dye and is present as a weakly lipophilic cation in neutral aqueous solutions. sigmaaldrich.comsigmaaldrich.com Its chemical structure features a xanthene backbone. ontosight.aiscbt.com

Xanthene Dye Family Attributes

Xanthene dyes are characterized by a distinctive tricyclic structure and are known for their fluorescent properties. ontosight.aiscbt.comalfachemic.com This class of organic compounds is widely used in various applications, including biological staining, fluorescent probes, and laser dyes. ontosight.aialfachemic.com Xanthene dyes are valued for their strong fluorescence, making them suitable for labeling and tracking biological molecules. scbt.com They typically exhibit fluorescence ranging from yellow to red and possess excellent photophysical properties, such as high molar extinction coefficient, high fluorescence quantum yield, and high stability. alfachemic.com

Structural Distinctions: Pyronin Y vs. Pyronin B

Pyronin Y and Pyronin B are related pyronin dyes, both belonging to the xanthene family. stainsfile.comstainsfile.com The primary structural distinction lies in the substituents on the amino groups. Pyronin Y has dimethylamino groups [N(CH3)2], while Pyronin B has diethylamino groups. nih.govnih.gov This structural difference impacts their properties and applications. While Pyronin B is sometimes substituted for Pyronin Y in the Unna-Pappenheim stain, it is generally not considered as effective for that specific purpose. stainsfile.com

Here is a table summarizing the key structural difference:

| Compound | Substituent on Amino Groups |

| Pyronin Y | Dimethylamino (-N(CH₃)₂) |

| Pyronin B | Diethylamino (-N(CH₂CH₃)₂) |

Overview of Primary Academic Research Domains Utilizing Pyronin Y

Pyronin Y is widely used in academic research, particularly in biological staining applications. It is commonly employed in histology as a component of the ethyl (methyl) green-pyronin method for demonstrating DNA and RNA. stainsfile.comsigmaaldrich.comsigmaaldrich.com This method allows for the differential staining of nucleic acids, with Pyronin Y staining RNA red and methyl green staining DNA green. stainsfile.comuzhnu.edu.uaconicet.gov.ar The mechanism of this differential staining is related to the degree of nucleic acid polymerization, with Pyronin Y binding to slightly polymerized nucleic acids like RNA. researchgate.net

Beyond traditional histology, Pyronin Y finds applications in various other research domains:

Nucleic Acid Staining and Analysis: Pyronin Y is a known nucleic acid stain for both RNA and DNA. sigmaaldrich.comsigmaaldrich.com It is a cationic dye that intercalates RNA and forms fluorescent complexes with double-stranded nucleic acids, especially RNA, enabling semi-quantitative analysis of cellular RNA. scribd.commedchemexpress.comhellobio.com It can be used to identify specific RNA subspecies in live cells. medchemexpress.com

Flow Cytometry: Pyronin Y is used in flow cytometry to quantitate RNA content per cell. researchgate.netscribd.commedchemexpress.commpbio.com This application is valuable for studying cell cycle progression and cell proliferation, as RNA content is indicative of cellular metabolic activity and growth.

Microscopy: Pyronin Y is suitable for various microscopic applications, including the demonstration of lipofuscin in neurons and the simultaneous fixation and staining of phospholipids. sigmaaldrich.comsigmaaldrich.com It has also been explored for fluorescently labeling extracellular matrices and gelatin cryogels for laser scanning confocal microscopy. nih.gov Its red fluorescence and water solubility make it adaptable for imaging various extracellular matrices. nih.gov

Gel Electrophoresis: Pyronin Y is used in combination with methyl green to selectively and differentially stain nucleic acids following polyacrylamide gel electrophoresis. scribd.com

Mitochondrial Staining: In viable cells, Pyronin Y can accumulate in mitochondria, and at certain concentrations, it is localized almost exclusively in mitochondria of cultured cells. medchemexpress.comhellobio.commedchemexpress.com

Pyronin Y's ability to selectively stain RNA, its fluorescent properties, and its compatibility with other dyes like methyl green make it a versatile tool in molecular and cellular biology research.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N2O.ClH/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14;/h5-11H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCIMLINXXICKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3O2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059051 | |

| Record name | 3,6-Bis(dimethylamino)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lustrous green solid; [Merck Index] Iridescent green crystals; [Amresco MSDS] | |

| Record name | Pyronine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-32-0 | |

| Record name | Pyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyronine G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthylium, 3,6-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Bis(dimethylamino)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(dimethylamino)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRONINE Y | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W659G165T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Photophysical Properties of Pyronin Y

Absorption and Emission Characteristics in Diverse Environments

The absorption and emission spectra of Pyronin Y are influenced by its molecular environment, including solvent properties and the presence of binding partners like nucleic acids. researchgate.net

Influence of Solvent Polarity and Ionic Strength on Spectral Shifts

The photophysical properties of fluorescent dyes like Pyronin Y are significantly affected by solute-solvent interactions. In polar protic solvents, an increase in solvent polarity can lead to a shift in both the absorption and fluorescence bands towards higher energy (hypsosolvatochromic shift). This is attributed to the molecule being more stable in the ground state compared to the excited state in polar solvents, as the ground state possesses a planar and resonance structure. The rise of the Stokes' shift with solvent polarity in protic solvents is a clear indicator of a more polar excited state. researchgate.net The polarity of the medium can also result in a red shift (bathochromic shift) of the fluorescence band, confirming a π→π* transition, which can be due to differences in charge distribution between the excited and ground states or stronger interactions between the excited state and the polar solvent. researchgate.net

Ionic strength can also influence the fluorescence intensity of dyes. Studies on other fluorophores have shown that fluorescence intensity can increase with increasing salt concentration up to a certain point, potentially due to increased rigidity in the dye's structure caused by the presence of ions. analchemres.org However, at higher salt concentrations, ions can absorb energy from the excited state, leading to a decrease in fluorescence intensity. analchemres.org

Excitation and Emission Maxima in Aqueous Solutions

In aqueous solutions and biological contexts, Pyronin Y exhibits characteristic excitation and emission maxima. Under certain conditions, Pyronin Y has a maximum absorption at 548 nm and an emission peak at 571 nm. medwinpublishers.comresearchgate.net It can be effectively excited by laser lines such as 514 nm and 561 nm. medwinpublishers.comresearchgate.net Other reported values for the excitation peak are around 544 nm and 547 nm, with emission peaks around 563 nm and 566 nm. fluorofinder.comaatbio.com The maximum excitation light is generally in the range of 540-550 nm, and the maximum emission light is in the range of 560-580 nm. caymanchem.comglpbio.com

Here is a summary of reported excitation and emission maxima for Pyronin Y:

| Excitation Maximum (nm) | Emission Maximum (nm) | Environment/Notes | Source |

| 548 | 571 | Certain conditions | medwinpublishers.comresearchgate.net |

| 514, 561 (Excitation lines) | 571 | Certain conditions | medwinpublishers.comresearchgate.net |

| 540-550 | 560-580 | General range | caymanchem.comglpbio.com |

| 544 | 563 | fluorofinder.com | |

| 547 | 566 | aatbio.com | |

| 561 (Excitation source) | 579.0 ± 2.5 | Pyronin Y-labeled human PMNs | medwinpublishers.com |

Photostability and Photobleaching Kinetics in Imaging Applications

Photostability is a critical property for fluorescent dyes in imaging applications, particularly in techniques requiring prolonged illumination or multiple imaging cycles. nih.gov Photobleaching, the irreversible destruction of a fluorophore by light, limits the total number of photons that can be emitted, thereby affecting imaging duration and signal quality. nih.gov

Pyronin Y has been described as a photostable xanthene dye, making it useful for multimodal fluorescence microscopy. medwinpublishers.comresearchgate.net However, like all fluorescent dyes, it is susceptible to photobleaching, and steps should be taken to minimize light exposure to slow down this process. glpbio.com The photobleaching kinetics can be influenced by the imaging conditions, including the intensity of the excitation light. Higher intensities can lead to increased photobleaching. nih.gov

While Pyronin Y is considered relatively photostable, studies have also explored the development of new photostable pyronin derivatives for super-resolution microscopy. chemrxiv.org Compared to Pyronin Y, some rigidized-core pyronins showed poorer photostability, while a pyronin derived from an electron-deficient amide substituted hydrazone demonstrated improved photostability. chemrxiv.org In imaging methods based on single molecule detection, photobleaching by the excitation light after molecule position is assessed is not problematic as only sparse subsets of molecules are activated. chemrxiv.org

Fluorescence Lifetime Imaging Microscopy (FLIM) and Phasor Analysis Applications

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that provides spatially resolved information about the fluorescence lifetime of a fluorophore, offering insights into its molecular environment and interactions. acs.org Unlike fluorescence intensity, fluorescence lifetime is generally independent of fluorophore concentration and excitation intensity, making it a robust parameter for analysis. acs.org Phasor analysis is a graphical method used to analyze FLIM data without the need for complex fitting processes. nih.govresearchgate.net

Time-Domain Phasor Analysis for Differentiating Cellular Components

Time-domain phasor analysis of FLIM data can be used to differentiate cellular components based on the fluorescence lifetime of the bound fluorophore. medwinpublishers.comnih.govresearchgate.netmedwinpublishers.com In a phasor plot, each pixel in the fluorescence image is transformed into a single point based on the Fourier transform of its fluorescence decay curve. nih.govresearchgate.net Pixels with similar fluorescence lifetimes cluster together in the phasor plot. nih.gov

This approach has been successfully applied with Pyronin Y to distinguish different cellular structures and environments. For example, time-domain phasor analysis has demonstrated the utility of Pyronin Y in differentiating between neutrophil extracellular traps (NETs) released into the extracellular space and the genetic material remaining inside the cell. medwinpublishers.commedwinpublishers.com It can also differentiate between autofluorescent components in the cytoplasm (with a shorter lifetime) and Pyronin Y-nucleic acid complexes in the nucleus (with a longer lifetime). medwinpublishers.com Different cell types and structures like NETs, NETotic cell nuclei, red blood cells, and viable cells can be differentiated using time-domain phasor plot analysis of Pyronin Y staining. medwinpublishers.com

Spectral Phasor Analysis for Identifying Nucleic Acid Subspecies and Microenvironments

Spectral phasor analysis extends the phasor approach by incorporating spectral information along with fluorescence lifetime, allowing for the identification of different molecular species and their microenvironments based on variations in their emission spectra. medwinpublishers.comnih.govglobalauthorid.comnih.govnih.gov This is particularly useful for environment-sensitive probes like Pyronin Y, whose spectral properties can change depending on the type of nucleic acid it is bound to or the local cellular environment. nih.gov

The spectral phasor approach with Pyronin Y can be used to identify specific RNA subspecies within live cells. nih.govnih.gov By analyzing the spectral properties of Pyronin Y labeled RNA, researchers have been able to isolate intracellular RNA species with similar spectral characteristics and spatially map their presence at the pixel level. nih.govnih.gov This method has revealed at least four different Pyronin Y labeled species in live cells. nih.govnih.gov For instance, transcripts in the nucleoli showed spectral similarity to RNA clusters in the cytoplasm, suggesting they represent ribosomal RNA and clustered ribonucleoprotein complexes. nih.gov Spectral phasor analysis can differentiate fluorescent species with spectral differences below 5 nm. nih.gov

Spectral phasor analysis provides a powerful tool to overcome the limitations of intensity-based imaging when multiple RNA subtypes are present in the cytoplasm and nucleus, enabling the distinction of Pyronin Y labeled species based on their spectral properties and location within the cell. nih.govnih.govescholarship.org

Pyronin Y is a cationic xanthene dye utilized in various scientific applications, particularly in biological imaging and as a subject of spectroscopic and computational studies. nih.govhellobio.comnih.gov Its chemical structure features a 3,6-bis(dimethylamino)xanthylium (B90968) cation and a chloride counterion. nih.govhellobio.comcaymanchem.com This structure contributes to its fluorescent properties and interactions with biological molecules like RNA. hellobio.comnih.gov

Spectroscopic techniques, including UV-visible, steady-state, and time-resolved fluorescence spectroscopy, are extensively used to characterize the photophysical properties of Pyronin Y (PyY) in various environments. nih.govresearchgate.net These studies provide insights into parameters such as absorption and emission maxima, Stokes' shifts, fluorescence quantum yields, and fluorescence lifetimes. nih.govresearchgate.net

Pyronin Y typically exhibits an intense long-axis polarized transition in the visible region, around 500 nm, and also shows long-axis polarized transitions at lower wavelengths, around 280 nm. rsc.org A weak short-axis polarized transition may also be present between 320 and 350 nm. rsc.org The spectral properties of Pyronin Y can be influenced by its environment, including solvent polarity and interactions such as hydrogen bonding. nih.govresearchgate.net For instance, specific interactions with solvent molecules through hydrogen bonding can affect photophysical parameters. nih.govresearchgate.net As the hydrocarbon chain length of n-alcohols increases, photophysical parameters of Pyronin Y tend to diminish, possibly due to weaker hydrogen bonding. nih.govresearchgate.net

Studies have shown that the dipole moment of Pyronin Y in the excited state is higher than in the ground state. nih.govresearchgate.netresearchgate.net Molecular aggregation can also significantly alter the spectral properties of Pyronin Y compared to its behavior as a monomer in dilute solutions. researchgate.net

Quantum Mechanical and Computational Studies of Pyronin Y

Quantum mechanical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the electronic structure and excited-state properties of molecules like Pyronin Y. nih.govresearchgate.netrusjbpc.ruidosr.org These computational approaches provide a theoretical basis for understanding experimental spectroscopic data and predicting molecular behavior. nih.govresearchgate.netrusjbpc.ruidosr.org

DFT/TD-DFT Analysis of Electronic Excitations

DFT and TD-DFT calculations are employed to analyze the electronic excitations of Pyronin Y. nih.govresearchgate.netrusjbpc.ru These calculations can reproduce experimental absorption spectra and provide details about the nature of electronic transitions, such as π-π* excitations. nih.govresearchgate.netrusjbpc.ru The O3LYP/6-31++G(d,p)/IEFPCM theory level has been shown to reproduce well the experimental spectra of Pyronin Y in aqueous solutions. researchgate.netrusjbpc.ru TD-DFT calculations can also be used to compute signatures of electronically excited states and properties related to absorption and emission spectra. researchgate.net

Influence of Side Groups on Vibronic Transitions

Computational studies have highlighted the significant influence of side groups on the vibronic transitions observed in the spectra of Pyronin Y. researchgate.netrusjbpc.ru Vibronic transitions are responsible for the short-wavelength shoulders in the absorption spectra of Pyronin Y in aqueous solutions. researchgate.netrusjbpc.ru The nature and position of side groups, such as aminodimethyl groups in Pyronin Y, strongly influence the vibrations of the chromophore and the set of vibronic transitions. researchgate.netrusjbpc.ru Photoexcitation can also lead to significant changes in the intensities of IR vibrations. researchgate.netrusjbpc.ru

Prediction of Fluorophore Brightness and Quantum Yields

Quantum mechanical computations, including TD-DFT calculations, are valuable for predicting fluorophore performance, such as brightness and quantum yields. nih.govresearchgate.net Fluorophore brightness is proportional to the product of the extinction coefficient and the fluorescence quantum yield. thermofisher.comatto-tec.com The quantum yield is the ratio of emitted photons to absorbed photons. atto-tec.com

Studies using TD-DFT calculations of interconversion energies between structures on the S1 surface can help evaluate fluorophore brightness for different Pyronin derivatives. nih.govresearchgate.net These computations can predict how modifications to the molecular structure, such as variations in amino-substitution patterns or the incorporation of fluorine substituents, affect the propensity to undergo processes like twisted intramolecular charge transfer (TICT), which can reduce quantum efficiency. nih.govresearchgate.netchemrxiv.org By comparing calculated energy differences and interconversion barriers between locally-excited (S1-min) and TICT states, computational studies can guide the design of brighter pyronin variants. nih.govresearchgate.net

Nonlinear Optical Properties and Z-Scan Technique Applications

Pyronin Y exhibits nonlinear optical properties, which can be investigated using techniques like the Z-scan method. inoe.roinoe.roresearchgate.netresearchgate.net The Z-scan technique is a simple and effective experimental method for determining the third-order nonlinear optical properties of materials, including organic dyes. inoe.roinoe.roresearchgate.net It allows for the measurement of the sign and magnitude of both the real and imaginary parts of the third-order nonlinear susceptibility (χ³). researchgate.net

Investigation of Optical Limiting Effects

The Z-scan technique is applied to study the optical limiting behavior of Pyronin Y. inoe.roinoe.roresearchgate.net Optical limiting is a nonlinear optical process where the transmitted light intensity decreases as the incident light intensity increases, which can be useful for protecting sensitive optical sensors from intense laser radiation. inoe.ro

Studies using a pulsed Nd:YAG laser at a wavelength of 532 nm have shown that Pyronin Y dye in ethanol (B145695) exhibits saturation absorption and negative nonlinearity. inoe.roinoe.ro The Z-scan measurements can determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of the dye at different concentrations. inoe.roinoe.ro These measured parameters are then used to calculate the third-order nonlinear optical susceptibility (χ³). inoe.roinoe.ro The results indicate that Pyronin Y has potential applications in nonlinear optics, including optical limiting. inoe.roinoe.roresearchgate.net

Molecular Interactions and Binding Mechanisms

Nucleic Acid Interactions

Pyronin Y is an intercalating cationic dye that interacts with nucleic acids, forming fluorescent complexes, particularly with double-stranded forms. medchemexpress.comnih.govglpbio.com

Intercalation Mechanisms with Double-Stranded RNA (dsRNA) and DNA (dsDNA)

Pyronin Y binds to double-stranded nucleic acids, including dsRNA and dsDNA, primarily through intercalation. medchemexpress.comresearchgate.netpsu.edu Intercalation involves the insertion of the dye molecule between adjacent base pairs of the nucleic acid helix. thermofisher.com This binding leads to a bathochromic shift in the absorption (excitation) spectrum of the dye. nih.gov While Pyronin Y intercalates into both dsRNA and dsDNA, its binding affinity is several-fold higher for dsRNA than for dsDNA. psu.edu

Preferential Binding to RNA Species (mRNA, tRNA, rRNA)

Pyronin Y shows a marked specificity towards RNA. nih.govglpbio.com It binds to double-stranded RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). medchemexpress.commedchemexpress.comnih.gov This preferential binding to RNA makes Pyronin Y a useful tool for the semi-quantitative analysis of cellular RNA content, particularly in techniques like flow cytometry. medchemexpress.comglpbio.commedchemexpress.com In the presence of a DNA-binding dye like Hoechst 33342, Pyronin Y's interactions with DNA are suppressed, allowing it to be used more specifically as an RNA fluorochrome. rutgers.eduuni-muenchen.de

Influence of Nucleic Acid Base Composition on Fluorescence Quenching

The fluorescence of Pyronin Y when bound to double-stranded nucleic acids is influenced by the base composition of the binding site. Guanine is particularly effective at quenching Pyronin Y fluorescence, causing up to a 90% reduction in fluorescence quantum yield. nih.gov Other bases, such as adenine, cytosine, inosine, thymine, and uracil, have a less significant effect on the dye's fluorescence quantum yield. nih.gov

Binding Site Size and Association Constants

Studies have determined the intrinsic association constants and binding site sizes of Pyronin Y with double-stranded nucleic acids. In a solution containing 150 mM NaCl, the intrinsic association constant (Ki) for Pyronin Y binding to dsRNA was measured as 6.96 x 104 M-1, while for dsDNA, it was 1.74 x 104 M-1. nih.gov The binding site size for Pyronin Y on both dsRNA and dsDNA was found to be 2-3 base pairs. nih.gov

Table 1: Pyronin Y Binding Parameters to Double-Stranded Nucleic Acids (in 150 mM NaCl)

| Nucleic Acid | Intrinsic Association Constant (Ki) | Binding Site Size |

| dsRNA | 6.96 x 104 M-1 | 2-3 base pairs |

| dsDNA | 1.74 x 104 M-1 | 2-3 base pairs |

Interaction with Single-Stranded Nucleic Acids

Pyronin Y also interacts with single-stranded (ss) nucleic acids. These interactions result in a hypsochromic shift in the absorption spectrum of the dye. nih.gov Furthermore, the fluorescence of Pyronin Y is significantly quenched, by over 90%, when complexed with single-stranded nucleic acids compared to the free dye. nih.gov Pyronin Y also exhibits a propensity to bind and condense (precipitate) single-stranded nucleic acids. nih.govaacrjournals.org Among various natural and synthetic nucleic acids, polyriboadenylate and the copolymer of polyriboadenylate and polyriboguanylate were found to be the most sensitive to condensation by Pyronin Y, undergoing this process at concentrations between 6.6 and 10.0 μM. nih.govaacrjournals.org Natural and synthetic DNA polymers were resistant to this condensation effect. nih.govaacrjournals.org

Protein Interactions

Beyond its well-characterized interactions with nucleic acids, Pyronin Y has also been shown to interact with proteins. Studies investigating the interaction of Pyronin Y with human serum albumin (HSA) have indicated a static quenching mechanism of HSA fluorescence by Pyronin Y. nih.govresearchgate.net Spectroscopic and fluorescence quenching experiments support this mechanism. nih.gov The binding process appears to be significantly influenced by electrostatic interactions. nih.gov Förster non-radiation energy transfer methods have estimated a specific binding distance of 1.96 nm between HSA and Pyronin Y. nih.gov Synchronous fluorescence and FT-IR spectroscopy suggest that the conformation and microenvironment of HSA are not significantly altered upon binding with Pyronin Y. nih.gov

Table 2: Pyronin Y Interaction with Human Serum Albumin (HSA)

| Interaction Type | Quenching Mechanism | Primary Interaction Force | Binding Distance (estimated) | Effect on HSA Conformation |

| Binding to HSA | Static quenching | Electrostatic interactions | 1.96 nm | Not significantly influenced |

Binding with Serum Albumins (HSA, BSA)

Studies employing spectroscopic techniques have demonstrated that Pyronin Y binds effectively to both HSA and BSA, leading to the formation of complexes. researchgate.netbingol.edu.tr The interaction between Pyronin Y and HSA has been systematically investigated using various methods, including fluorescence, absorption, fluorescence decay lifetime measurements, FTIR, synchronous fluorescence spectroscopy, and molecular modeling. researchgate.netnih.gov These investigations confirm the binding of Pyronin Y to HSA and BSA, resulting in the quenching of the intrinsic fluorescence of these proteins. researchgate.netbingol.edu.tr Molecular docking studies suggest that Pyronin Y binds to HSA within Subdomain IIA, a common binding site for many small molecules and dyes. researchgate.net The binding of Pyronin Y to BSA is reported to depend on hydrophobic and van der Waals interactions, while its binding to HSA may involve strong hydrophobic and electrostatic interactions. researchgate.netbingol.edu.tr

Quenching Mechanisms (Static vs. Dynamic)

The quenching of the intrinsic fluorescence of serum albumins by Pyronin Y is primarily attributed to a static quenching mechanism. researchgate.netbingol.edu.trresearchgate.netnih.gov Static quenching occurs when the fluorophore (serum albumin) forms a non-fluorescent ground-state complex with the quencher (Pyronin Y). scholaris.cascirp.org This is in contrast to dynamic quenching, which involves collisional encounters between the fluorophore and quencher during the excited state lifetime of the fluorophore. scholaris.ca Spectroscopic and fluorescence quenching experiments support the static quenching mechanism in the interaction of Pyronin Y with HSA. researchgate.netnih.gov

Thermodynamic Parameters of Protein Binding

Thermodynamic analysis of the binding of Pyronin Y to serum albumins provides information about the spontaneity and the nature of the forces driving the interaction. Studies have calculated thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) at different temperatures. researchgate.netbingol.edu.trresearchgate.net For the interaction with HSA, negative values for ΔH and ΔS have been reported, suggesting that the binding is driven mainly by van der Waals forces and hydrogen bonds. researchgate.net The negative value obtained for ΔG indicates that the reaction is spontaneous. researchgate.net Another study on both HSA and BSA indicated that the binding of Pyronin Y to BSA involved hydrophobic and van der Waals interactions, while the binding to HSA might involve strong hydrophobic and electrostatic interactions. researchgate.netbingol.edu.tr

Förster Resonance Energy Transfer (FRET) in Protein-Dye Systems

Förster Resonance Energy Transfer (FRET) is a mechanism used to determine the distance between a donor fluorophore and an acceptor molecule. In protein-dye systems involving Pyronin Y and serum albumins, FRET has been applied to estimate the binding distance between the dye and the protein's intrinsic fluorophores (like tryptophan residues). researchgate.netbingol.edu.trresearchgate.netnih.gov According to Förster's non-radiation energy transfer theory, the binding distance between HSA and Pyronin Y has been calculated to be approximately 1.93 nm or 1.96 nm. researchgate.netnih.gov The binding distance between Pyronin Y and BSA/HSA has been evaluated and found to be smaller than 8 nm in both systems. researchgate.netbingol.edu.tr

Impact on Protein Conformation and Microenvironment

The binding of small molecules like Pyronin Y can potentially induce conformational changes in proteins and alter the microenvironment around their intrinsic fluorophores. Techniques such as UV-vis, synchronous fluorescence, FTIR, and Circular Dichroism (CD) spectroscopy are employed to investigate these effects. researchgate.netbingol.edu.trresearchgate.netnih.gov Some studies indicate that Pyronin Y binding does not significantly influence the conformation and microenvironment of HSA. nih.gov However, other research suggests that Pyronin Y can induce conformational changes in the structure of HSA. researchgate.net Synchronous fluorescence and FT-IR spectroscopy have also been used to investigate the effect of Pyronin Y on the conformation of BSA and HSA. researchgate.netbingol.edu.tr Pyronin dyes are known to be sensitive to their local microenvironment. researchgate.netresearchgate.netnih.gov

Here is a summary of some research findings on the binding of Pyronin Y to HSA and BSA:

| Protein | Quenching Mechanism | Primary Interaction Forces | Binding Distance (nm) | Impact on Conformation/Microenvironment |

| HSA | Static | Van der Waals, Hydrogen Bonds researchgate.net | 1.93 researchgate.net, 1.96 nih.gov | Induced changes researchgate.net; Not influenced nih.gov |

| HSA | Static | Strong Hydrophobic, Electrostatic researchgate.netbingol.edu.tr | < 8 researchgate.netbingol.edu.tr | Altered researchgate.netbingol.edu.tr |

| BSA | Static | Hydrophobic, Van der Waals researchgate.netbingol.edu.tr | < 8 researchgate.netbingol.edu.tr | Altered researchgate.netbingol.edu.tr |

Membrane and Organelle Interactions

As a cationic dye, Pyronin Y interacts with cellular membranes and accumulates in specific organelles. medchemexpress.commedchemexpress.comhellobio.combiorxiv.org This property is fundamental to its use in cell staining and analysis.

Accumulation in Mitochondria

A notable characteristic of Pyronin Y is its accumulation in the mitochondria of viable cells. medchemexpress.commedchemexpress.comhellobio.comnih.govagarscientific.comglpbio.com This selective localization is observed at specific concentrations, for instance, between 1.7 and 3.3 μM in cultured cells, where it localizes almost exclusively in mitochondria, similar to other mitochondrial probes like rhodamine 123. medchemexpress.commedchemexpress.comnih.govglpbio.com This mitochondrial accumulation is linked to the dye's cationic nature and the negative membrane potential across the mitochondrial inner membrane.

Interactions with Cellular Membranes and Permeability

Pyronin Y is characterized as a monocationic, membrane-permeable fluorescent dye acs.orgacs.orgnih.gov. Its ability to permeate cell membranes allows it to enter living cells and interact with intracellular structures nih.govresearchgate.net. The lipophilicity (LogP) of Pyronin Y is a factor influencing its cell permeability nih.govresearchgate.net. Studies have explored the effects of other compounds on Pyronin Y's interaction with membranes. For instance, the presence of boron clusters has been shown to reduce the intracellular fluorescence intensity of Pyronin Y in living cells acs.orgacs.org.

The intracellular localization of Pyronin Y is concentration-dependent in viable cells. At lower concentrations, specifically between 1.7 and 3.3 μM, Pyronin Y demonstrates a tendency to accumulate almost exclusively within mitochondria. This localization pattern is similar to that observed with rhodamine 123, a known mitochondrial probe medchemexpress.commedchemexpress.comglpbio.comnih.gov. As the concentration of Pyronin Y increases, ranging from 6.7 to 33.0 μM, the dye's localization expands to include nucleoli and a more uniform distribution throughout the cytoplasm, where it is associated with RNase-sensitive material nih.gov.

The differential localization based on concentration suggests varying affinities for different cellular compartments or saturation of binding sites at lower concentrations.

| Pyronin Y Concentration Range | Primary Intracellular Localization (Viable Cells) |

| 1.7 - 3.3 μM | Mitochondria medchemexpress.commedchemexpress.comglpbio.comnih.gov |

| 6.7 - 33.0 μM | Nucleoli and Cytoplasm nih.gov |

Nucleic Acid-Independent Staining Mechanisms (e.g., Azurophilic Granules)

While Pyronin Y is well-known for its affinity for nucleic acids, particularly RNA, it also exhibits staining of cellular structures through mechanisms independent of nucleic acid binding. A notable example is the staining of azurophilic granules in chemically fixed resting polymorphonuclear leukocytes (PMN) medwinpublishers.comresearchgate.netresearchgate.net. This observation suggests a previously unappreciated nucleic acid-independent staining mechanism for Pyronin Y medwinpublishers.comresearchgate.net. The affinity of Pyronin Y for azurophilic granules may be related to its structural similarities with Azure A, a dye historically associated with the naming of these granules due to its specific staining properties medwinpublishers.com.

Beyond azurophilic granules, other structures have been observed to stain with Pyronin Y in a manner not solely dependent on nucleic acid content, particularly in the context of Methyl Green-Pyronin Y staining protocols. These include red blood cells, elastic fibers found in blood vessels, zymogen granules present in pancreatic acinar cells, and the surface membranes of hepatocytes and kidney tubular cells medchemexpress.commedchemexpress.comglpbio.com. Earlier studies also indicated that some Pyronin Y samples could stain protein in the absence of nucleic acids, such as in erythrocytes sci-hub.st. However, more purified preparations of Pyronin Y generally show reduced staining of structures devoid of nucleic acids, with exceptions noted for eosinophilic granules and osteoid in mammalian tissues sci-hub.st.

The staining of these diverse structures highlights that while nucleic acid binding is a primary mode of interaction for Pyronin Y, other molecular components and cellular environments can also serve as binding sites.

| Structure Stained by Pyronin Y (Nucleic Acid-Independent) | Notes |

| Azurophilic granules (in fixed PMN) | Previously unappreciated mechanism; potential structural similarity to Azure A medwinpublishers.comresearchgate.netresearchgate.net |

| Red blood cells | Observed in Methyl Green-Pyronin Y staining medchemexpress.commedchemexpress.comglpbio.comsci-hub.st |

| Elastic fibers of blood vessels | Observed in Methyl Green-Pyronin Y staining medchemexpress.commedchemexpress.comglpbio.com |

| Zymogen granules of pancreatic acinar cells | Observed in Methyl Green-Pyronin Y staining medchemexpress.commedchemexpress.comglpbio.com |

| Surface membrane of hepatocytes and kidney tubular cells | Observed in Methyl Green-Pyronin Y staining medchemexpress.commedchemexpress.comglpbio.com |

| Eosinophilic granules (in mammalian tissues) | Observed with purified Pyronin Y samples sci-hub.st |

| Osteoid (in mammalian tissues) | Observed with purified Pyronin Y samples sci-hub.st |

Applications in Advanced Imaging and Cytometry

Fluorescence Microscopy and Super-Resolution Techniques

Pyronin Y is a classical dye that has been revisited for cost-effective multimodal fluorescence microscopy. medwinpublishers.com Its spectroscopic features, including a maximum absorption at 548nm and an emission peak at 571nm, make it compatible with common laser lines used in fluorescence microscopy, such as 514nm and 561nm. medwinpublishers.comresearchgate.net The dye has been shown to be photostable under certain conditions, which is crucial for extended imaging sessions. medwinpublishers.comnih.gov

Confocal Laser Scanning Microscopy (LSCM) for Nuclear Subdomain Visualization

Confocal Laser Scanning Microscopy (LSCM) is a key technique where Pyronin Y is applied, particularly for visualizing nuclear subdomains. medwinpublishers.comucl.ac.uk Studies have demonstrated its utility in enhancing the visualization of these structures, enabling the detection of morphological alterations indicative of cellular processes like NETosis. medwinpublishers.comresearchgate.net Pyronin Y has also been used in LSCM for evaluating biomaterials like gelatin cryogels, staining their porous structures effectively and producing high signal-to-noise ratio images suitable for quantification. nih.gov

Airyscan Super-Resolution Microscopy for Enhanced Resolution

Pyronin Y is compatible with Airyscan super-resolution microscopy, a technique that improves spatial resolution beyond the diffraction limit. medwinpublishers.commedwinpublishers.com This enhanced resolution allows for more detailed imaging of cellular structures stained with Pyronin Y, contributing to a deeper understanding of their organization and dynamics. medwinpublishers.commedwinpublishers.com

Super-Resolution Photoassembly (PULI) for Targeted Imaging

Pyronin Y derivatives are being explored in super-resolution photoassembly (PULI) for targeted imaging applications. This approach aims to overcome the intrinsic affinity of traditional pyronin dyes for accumulating in the nucleus and around RNA, enabling the design of fluorescent markers that can be targeted to specific cellular locations. chemrxiv.org Photoactivatable compounds based on the photoinduced assembly of diaryl ethers and diaryl silanes into pyronin fluorophores have been developed for this purpose. chemrxiv.org

Live-Cell Imaging Methodologies

Pyronin Y is suitable for live-cell imaging methodologies, allowing for the study of dynamic cellular processes. medchemexpress.comqmul.ac.uk It has been used to identify specific RNA subspecies of ribonuclear protein complexes in live cells. medchemexpress.com The dye's ability to bind to double-stranded RNA, including mRNA, tRNA, and rRNA, makes it valuable for visualizing transcript dynamics. optica.org Fluorescence lifetime imaging microscopy (FLIM) combined with time domain phasor analysis has been used with Pyronin Y to differentiate between extracellular and intracellular genetic material and to identify different RNA species based on their location and spectral properties in live cells. medwinpublishers.comoptica.orgresearchgate.net

Dual-Color Imaging Strategies

Pyronin Y can be incorporated into dual-color imaging strategies, allowing for the simultaneous visualization of multiple cellular components. nih.govmedwinpublishers.com Its spectral properties make it compatible with other fluorophores. medwinpublishers.com For instance, Pyronin Y has been successfully combined with Alexa Fluor 647 for dual-color imaging of cryogel-labeled mesenchymal stem cells. nih.gov The use of different excitation and emission wavelengths allows for the differentiation of signals from different dyes. medwinpublishers.comqmul.ac.uk

Flow Cytometry Applications

Flow cytometry is a significant area where Pyronin Y is widely applied, particularly for analyzing cellular RNA content and assessing cell cycle status. medchemexpress.combcm.edumpbio.comnih.govnih.govspringernature.com Pyronin Y forms fluorescent complexes with double-stranded nucleic acids, especially RNA, enabling semi-quantitative analysis of cellular RNA in various cell types. medchemexpress.com

One of the key applications of Pyronin Y in flow cytometry is the differential staining of DNA and RNA, often in combination with a DNA-specific dye like Hoechst 33342 or Methyl Green. bcm.eduqmul.ac.uknih.govnih.govspringernature.commdpi.com This dual staining allows for the estimation of DNA and RNA content in intact cells and is particularly useful for distinguishing quiescent cells in the G0 phase from proliferating cells in the G1 phase of the cell cycle. bcm.eduqmul.ac.uknih.govnih.govspringernature.commdpi.com G0 cells typically have lower RNA levels compared to G1 cells, despite having the same DNA content. bcm.eduqmul.ac.ukspringernature.com

Here is a table illustrating the differential staining principle:

| Cell Cycle Phase | DNA Content (Hoechst 33342) | RNA Content (Pyronin Y) |

| G0 | Low/Diploid | Low |

| G1 | Low/Diploid | High |

| S | Intermediate to High | High |

| G2/M | High/Tetraploid | High |

Pyronin Y staining has been used to estimate RNA content in various cell populations, including formalin-fixed EL4 leukosis tumor cells, enzyme-dispersed R3327-G rat prostatic adenocarcinoma cells, mouse spleen cells stimulated with concanavalin (B7782731) A, and human peripheral blood lymphocytes stimulated with phytohemagglutinin. medchemexpress.com It has also been applied to stain RNA in human reticulocytes for flow analysis and sorting. medchemexpress.com

The combination of Pyronin Y and Hoechst 33342 staining requires a flow cytometer equipped with appropriate lasers (e.g., UV and blue-green or green) and filter sets to detect the distinct fluorescence emissions of each dye. bcm.eduqmul.ac.uknih.gov

RNA Content Quantification and Analysis

Pyronin Y is widely used for the semi-quantitative analysis of cellular RNA content, particularly in flow cytometry. medchemexpress.commedchemexpress.com It forms fluorescent complexes with double-stranded nucleic acids, with a strong affinity for RNA. medchemexpress.commedchemexpress.comatomscientific.com This property allows for the estimation of RNA content per cell in various cell types, including formalin-fixed tumor cells, dispersed prostatic adenocarcinoma cells, stimulated mouse spleen cells, and stimulated human peripheral blood lymphocytes. medchemexpress.commedchemexpress.com A fluorescent staining procedure based on Pyronin Y has been developed and used to stain RNA in human reticulocytes for flow analysis and sorting. medchemexpress.comucl.ac.uk Pyronin Y can also be used to identify specific RNA subspecies within ribonuclear protein complexes in live cells. medchemexpress.commedchemexpress.comnih.gov Spectral phasor analysis of Pyronin Y labeled RNA in living cells can help identify different RNA species with similar spectral properties and map their spatial presence. nih.gov This approach has revealed spectrally similar transcripts in nucleoli and cytoplasmic RNA clusters, potentially representing ribosomal RNA and clustered ribonucleoprotein complexes. nih.gov

Cell Cycle Analysis (G0/G1 Differentiation) using Hoechst 33342/Pyronin Y Co-staining

Co-staining with Hoechst 33342 and Pyronin Y is a common method for separating cells in the G0 and G1 phases of the cell cycle using flow cytometry. ucl.ac.ukbcm.edurutgers.edunih.govspringernature.commdpi.com Hoechst 33342 is a DNA-exclusive dye, while Pyronin Y stains both DNA and RNA. ucl.ac.uk In the presence of Hoechst 33342, the binding of Pyronin Y to DNA is blocked, allowing Pyronin Y to primarily stain RNA. ucl.ac.ukbcm.edurutgers.edunih.gov Quiescent cells in the G0 phase have lower RNA levels compared to actively proliferating cells in the G1 phase, despite having the same amount of DNA. ucl.ac.uknih.govspringernature.comqmul.ac.uknationwidechildrens.orgbiocompare.com This difference in RNA content, as measured by Pyronin Y fluorescence, enables the distinction between G0 and G1 populations. ucl.ac.ukrutgers.edunih.govspringernature.commdpi.comqmul.ac.uknationwidechildrens.org The method involves staining cells first with Hoechst 33342 and then with Pyronin Y. ucl.ac.uk Hoechst 33342 is typically excited by a UV laser (around 350 nm) and emits at approximately 450 nm, while Pyronin Y is excited by a blue laser (488 nm) and emits at around 575 nm. ucl.ac.ukbcm.eduqmul.ac.uk Flow cytometric analysis using a dot plot with Hoechst fluorescence on the x-axis and Pyronin Y fluorescence on the y-axis can reveal the distribution of DNA and RNA content, with G0 cells showing a lower Pyronin Y signal. ucl.ac.uk This co-staining technique is suitable for identifying senescent and resting cells. ucl.ac.uk

Assessment of Cellular Quiescence and Proliferation

Pyronin Y staining, often in conjunction with DNA staining, is used to assess cellular quiescence and proliferation based on RNA content. medchemexpress.comucl.ac.uknih.govtandfonline.comumtm.czflowcytometri.dk Quiescent (G0) cells are characterized by lower RNA levels compared to proliferating cells in the G1, S, G2, and M phases. ucl.ac.uknih.govspringernature.comqmul.ac.uknationwidechildrens.orgbiocompare.com By measuring RNA content with Pyronin Y, researchers can differentiate between resting and actively dividing cell populations. ucl.ac.uknih.gov This method is particularly useful for distinguishing G0 cells from G1 cells, which have similar DNA content but different RNA levels. ucl.ac.ukrutgers.edunih.govspringernature.comqmul.ac.uknationwidechildrens.orgbiocompare.combiocompare.com Changes in RNA content, as detected by Pyronin Y, can indicate transitions between quiescent and proliferative states. nih.gov Studies have shown that RNA levels increase significantly in lymphocytes following mitogen stimulation, preceding the increase in DNA content. nih.gov

Cell Viability Assessment in Flow Cytometry

While primarily known for nucleic acid staining, Pyronin Y can accumulate in the mitochondria of viable cells at certain concentrations. medchemexpress.commedchemexpress.comuzhnu.edu.ua At concentrations between 1.7 and 3.3 μM, Pyronin Y localizes almost exclusively in mitochondria of cultured cells and is not toxic, although it can suppress cell growth and cause cell cycle arrest. medchemexpress.commedchemexpress.com This mitochondrial localization in live cells suggests a potential, albeit less common, application in assessing cell viability or metabolic activity in flow cytometry, similar to other mitochondrial probes. medchemexpress.commedchemexpress.com However, its primary use in flow cytometry remains focused on RNA and DNA content analysis, often in fixed cells or in protocols carefully designed to differentiate between nuclear and mitochondrial staining.

Multiparameter Flow Cytometry with Additional Markers

Pyronin Y staining for RNA content can be combined with other fluorescent markers in multiparameter flow cytometry to gain more comprehensive insights into cell populations and their characteristics. nih.govnationwidechildrens.orgnih.govfluorofinder.comnih.gov Combining Pyronin Y/Hoechst 33342 staining for RNA and DNA content with immunofluorescent staining for cell surface markers or intracellular proteins allows for the simultaneous analysis of cell cycle status and specific cell phenotypes. nationwidechildrens.orgnih.govnih.govdenovosoftware.com This is particularly valuable in studies involving heterogeneous cell populations, such as those in immunology or cancer research, where identifying specific cell subsets and their proliferative state is crucial. nationwidechildrens.orgnih.gov For instance, Pyronin Y/Hoechst 33342 staining can be combined with markers like Ki-67 (a proliferation marker) or antibodies against specific cell surface antigens to better characterize different cell populations within a sample. nih.govflowcytometri.dkbohrium.com A triple staining method using Hoechst 33342, Pyronin Y, and a mitotic phosphoprotein antibody (MPM-2) has been developed for accurate cell cycle analysis, allowing the distinction of G0, G1, S, G2, and M phases. mdpi.comnih.gov This multiparameter approach provides higher resolution analysis of cell cycle compartments and can reveal complex relationships between cellular events like activation, proliferation, and differentiation. nationwidechildrens.orgnih.gov

Histological and Cytochemical Applications

Pyronin Y has a long history of use in histology and cytochemistry for staining nucleic acids. sigmaaldrich.commpbio.combcm.edutandfonline.comnih.gov It is a component of classic staining methods used to demonstrate the presence and distribution of DNA and RNA in tissue sections and cells. sigmaaldrich.comtandfonline.comnih.govscientificlabs.co.uk Its ability to stain RNA pink-red makes it a valuable counterstain or differential stain in various microscopic applications. uzhnu.edu.uatandfonline.com

Differential Staining with Methyl Green for DNA/RNA Distinction

One of the most well-established histological applications of Pyronin Y is its use in combination with Methyl Green for the differential staining of DNA and RNA. medchemexpress.comsigmaaldrich.comucl.ac.ukbcm.eduuzhnu.edu.uatandfonline.comnih.govscientificlabs.co.uksci-hub.st This technique, known as the Methyl Green-Pyronin (MGP) stain, is a classical cytochemical procedure that allows for the visualization and differentiation of nucleic acids without their extraction from cells. uzhnu.edu.uatandfonline.com Methyl Green is a cationic dye that specifically stains double-stranded DNA blue-green, while Pyronin Y, also cationic, stains RNA pink-red by intercalating with it. uzhnu.edu.uatandfonline.comsci-hub.stresearchgate.net The differential staining is based on the distinct affinities of the two dyes for DNA and RNA under specific conditions, often involving a slightly acidic pH. tandfonline.com The MGP stain has been used for over a century and has been instrumental in understanding the cellular localization of DNA and RNA, contributing to the fundamental biological theory that DNA is the genetic material and RNA is involved in protein synthesis. tandfonline.com Variants of the MGP procedure exist, and the success of the differential staining is influenced by factors such as dye concentration ratios and pH, rather than staining time. tandfonline.comsci-hub.st In this method, nuclei containing DNA typically stain blue-green, while nucleoli and cytoplasm, rich in RNA, stain pink-red. uzhnu.edu.ua The MGP stain is also useful for distinguishing proliferating cells (higher RNA content) from differentiated, non-proliferating cells. uzhnu.edu.ua

Application in Paraffin (B1166041) Tissue Sections

Pyronin Y has a long-standing application in histology, notably in combination with Methyl Green, as a differential stain for nucleic acids in paraffin tissue sections nih.govnih.govfishersci.sethegoodscentscompany.comnnlm.govwikipedia.orgeasychem.orgfishersci.ficiteab.comfishersci.dkwikipedia.orgalfa-chemistry.com. This staining method, often referred to as Methyl Green-Pyronin Y (MGP) staining, leverages the distinct binding affinities of the two dyes at a specific pH (typically around 4.8) nih.govwikipedia.orgcenmed.com. Methyl Green preferentially binds to polymerized DNA, staining nuclei green, while Pyronin Y stains RNA red nih.govciteab.comwikipedia.org. This differential staining allows for the visualization and assessment of cellular components rich in RNA, such as the cytoplasm, nucleoli, and plasma cells nih.govalfa-chemistry.com.

Research findings have indicated that in sections stained with Methyl Green-Pyronin Y, certain structures exhibit strong fluorescence. These include red blood cells, elastic fibers of blood vessels, zymogen granules of pancreatic acinar cells, and the surface membrane of hepatocytes and kidney tubular cells, which show striking green and/or red fluorescence nih.govthegoodscentscompany.com. Conversely, the nuclei of cells may appear non-fluorescent when observed with Pyronin Y fluorescence alone nih.govthegoodscentscompany.com. Studies have also shown that pretreatment of paraffin sections with RNase significantly reduces cytoplasmic Pyronin Y staining, confirming its binding to RNA thegoodscentscompany.com. The use of confocal laser-scanning microscopy can enhance the resolution and selectivity of the fluorescent images obtained with Pyronin Y staining in paraffin sections thegoodscentscompany.com.

Evaluation of Extracellular Matrices and Biomaterials

A more recent application area for Pyronin Y involves the fluorescent labeling and evaluation of extracellular matrices (ECMs) and biomaterials, particularly for use with laser scanning confocal microscopy fishersci.cawikipedia.orgfishersci.norsc.org. While traditionally known for RNA analysis, Pyronin Y's properties, including its vivid red fluorescence, positive charge, water solubility, and stability, make it adaptable for analyzing various extracellular matrices fishersci.ca.

A study exploring the use of Pyronin Y for evaluating gelatin cryogels demonstrated its remarkable ability to stain the porous structures of these biomaterials fishersci.cawikipedia.orgfishersci.norsc.org. Confocal imaging of Pyronin Y-stained cryogels yielded high signal-to-noise ratio images, suitable for quantitative analysis of pores fishersci.cawikipedia.orgfishersci.norsc.org. This application is considered a novel use for Pyronin Y, as traditional staining methods like Mason's trichrome and Sirius Red have limitations in cryogel evaluation fishersci.cawikipedia.orgfishersci.norsc.org. Pyronin Y's effectiveness in staining 3D porous structures was highlighted, contrasting with its weak staining of ECMs in 2D cultures fishersci.cawikipedia.orgfishersci.norsc.org. The dye also showed enduring staining with no notable photobleaching under rigorous scanning, and it is compatible with dual-color imaging when combined with fluorophores like Alexa Fluor 647 fishersci.cawikipedia.orgfishersci.norsc.orgmacsenlab.com. This establishes Pyronin Y as a cost-effective and rapid option for fluorescent staining and evaluation of gelatin-based biomaterials fishersci.cawikipedia.orgfishersci.norsc.org.

Beyond gelatin cryogels, Pyronin Y has also been noted for its ability to stain glycosaminoglycans (GAGs) and proteoglycans (PGs), which are key components of the extracellular matrix alfa-chemistry.comnih.gov. Furthermore, Pyronin Y has been utilized as a positively charged model compound in studies evaluating the pH-responsive release properties of functionalized polyurethane films, demonstrating its utility in biomaterial research beyond direct staining applications nih.gov.

Mechanistic Insights into Cellular Effects

Cellular Uptake and Localization Pathways

The cellular uptake and subsequent intracellular localization of Pyronin Y are governed by its physicochemical properties, most notably its cationic and lipophilic nature. This allows the molecule to traverse the plasma membrane, likely through passive diffusion, driven by concentration gradients. Once inside the cell, its distribution is not uniform but is highly dependent on the applied concentration and the electrochemical potentials of various subcellular compartments.

At lower concentrations, typically in the range of 1.7 to 3.3 µM, Pyronin Y exhibits a pronounced affinity for mitochondria. springernature.com This selective accumulation is analogous to other cationic probes like Rhodamine 123 and is driven by the large negative membrane potential of the inner mitochondrial membrane. The positively charged Pyronin Y molecule is electrophoretically drawn into the mitochondrial matrix, where it accumulates. springernature.comnih.gov

Conversely, at higher concentrations (ranging from 6.7 to 33.0 µM), the localization pattern of Pyronin Y expands. springernature.com While mitochondrial staining persists, the dye also becomes clearly visible within the nucleoli and is diffusely present throughout the cytoplasm. springernature.com This broader distribution is attributed to its primary molecular target: double-stranded RNA. nih.gov The nucleolus, being a site of high ribosomal RNA (rRNA) synthesis and assembly, represents a concentrated region of RNA, leading to intense staining. In the cytoplasm, Pyronin Y binds to various RNA species, including messenger RNA (mRNA) and transfer RNA (tRNA), which is confirmed by the loss of cytoplasmic signal following treatment with ribonuclease. springernature.comresearchgate.netresearchgate.net

Table 1: Concentration-Dependent Intracellular Localization of Pyronin Y

| Concentration Range | Primary Localization | Secondary Localization | Underlying Mechanism |

| Low (1.7–3.3 µM) | Mitochondria | - | Electrophoretic accumulation driven by mitochondrial membrane potential. springernature.comnih.gov |

| High (6.7–33.0 µM) | Nucleoli, Cytoplasm | Mitochondria | Intercalation with high concentrations of RNA (rRNA, mRNA, etc.). springernature.com |

Implications for Cell Growth and Viability

The interaction of Pyronin Y with cellular components has direct consequences for cell proliferation and survival, with effects that are strictly dose-dependent. These implications stem from its dual localization and molecular interactions.

At low, mitochondria-sequestering concentrations (1.7 to 3.3 µM), Pyronin Y is generally not acutely toxic but exerts a cytostatic effect. Cells exposed to this concentration range show suppressed growth and are often arrested in the G1 phase of the cell cycle. springernature.com This suggests that while mitochondrial accumulation does not immediately kill the cell, it interferes with the metabolic preparations necessary for cell division.

When the concentration is increased to 6.7 to 33.0 µM, Pyronin Y becomes cytotoxic. springernature.com This cytotoxicity is characterized by cell cycle arrest in the S and G2 phases and a loss of clonogenicity. springernature.com The mechanistic basis for this toxicity is believed to be its extensive binding to and condensation of cellular RNA. springernature.com Studies have shown that Pyronin Y can precipitate single-stranded nucleic acids, with a particular affinity for polyadenylated segments of mRNA. springernature.com This interaction could disrupt essential processes such as translation and RNA processing, leading to a halt in the cell cycle and eventual cell death.

Table 2: Dose-Dependent Effects of Pyronin Y on Cell Growth and Viability

| Concentration Range | Effect on Cell | Cell Cycle Phase Arrest | Postulated Mechanism |

| 1.7–3.3 µM | Cytostatic (Growth Suppression) | G1 Phase | Interference with mitochondrial function. springernature.com |

| 6.7–33.0 µM | Cytotoxic (Cell Death) | S and G2 Phases | Binding and condensation of cellular RNA, disrupting vital processes. springernature.com |

Phototoxicity and Its Mechanisms in Live Cell Studies

In the context of live-cell imaging, fluorescent dyes like Pyronin Y can induce phototoxicity, a process where light exposure causes cellular damage, compromising experimental results. rsc.org Pyronin Y belongs to the xanthene class of dyes, which are known photosensitizers. nih.govscispace.com The mechanism of phototoxicity for these dyes generally involves the generation of reactive oxygen species (ROS) upon illumination. mdpi.com

Applications in Studying Programmed Cell Death (e.g., NETosis)

Pyronin Y has found a specific application in the study of programmed cell death, primarily in the context of distinguishing quiescent cells from cycling cells, which is a key aspect of apoptosis research. When used in combination with a DNA-specific dye such as Hoechst 33342, Pyronin Y allows for the simultaneous measurement of DNA and RNA content by flow cytometry. scispace.comnih.gov Quiescent cells, which are in the G0 phase of the cell cycle, have a significantly lower RNA content compared to actively proliferating cells in the G1 phase. chemrxiv.org This differential staining allows researchers to clearly separate these two populations, providing a tool to study the entry into and exit from quiescence, a state closely regulated in processes like apoptosis and cellular senescence. chemrxiv.org

However, the application of Pyronin Y in studying other forms of programmed cell death is not well-documented. For instance, in the study of NETosis, a unique form of cell death where neutrophils release web-like structures of DNA and proteins called neutrophil extracellular traps (NETs), Pyronin Y is not a commonly used probe. springernature.comnih.gov The visualization and quantification of NETs typically rely on cell-impermeant DNA dyes that stain the extracellular DNA webs, often combined with immunofluorescence for specific NET proteins like myeloperoxidase (MPO) or citrullinated histones. nih.govmdpi.com Similarly, there is a lack of literature describing the use of Pyronin Y as a specific marker for other regulated necrotic pathways such as pyroptosis or necroptosis. nih.govnih.gov Therefore, its established role in programmed cell death studies is currently confined to its utility in cell cycle analysis related to apoptosis and quiescence.

Synthesis, Derivatization, and Novel Pyronin Y Variants

Purification Methodologies for Enhanced Performance

The purity of Pyronin Y is crucial for achieving reliable and enhanced performance in various applications, especially in sensitive techniques like microscopy and flow cytometry. While commercially available Pyronin Y is widely used, simple purification methods can further improve its properties.

One reported simple purification method involves obtaining Pyronin Y from a marketed premix like Methyl Green-Pyronin Y stain. The obtained Pyronin Y fraction, after drying and redissolving in a biocompatible medium, has shown improved photostability and selective internalization by non-viable cells, making it suitable for multimodal imaging. This suggests that even basic purification steps can lead to a Pyronin Y product with enhanced characteristics for specific research needs.

Another perspective on purification relates to the removal of organic contaminants, including dyes like Pyronin Y, from water using adsorption methods. While this is focused on environmental remediation, the principles of adsorption onto materials like metal-organic frameworks (MOFs) highlight potential strategies for purifying Pyronin Y from reaction mixtures or contaminated sources by selectively binding impurities.

Standardized procedures for Methyl Green-Pyronin Y staining also emphasize the use of pure dyes to ensure reliable and reproducible staining of DNA and RNA. This underscores the general importance of dye purity in achieving consistent experimental results.

Synthetic Strategies for Modified Pyronins

The synthesis of Pyronin Y and its derivatives typically involves the construction of the xanthene core structure with amino substitutions. Traditional synthetic routes for Pyronin Y can involve multiple steps, potentially leading to lower yields and complex purification processes. For instance, one method involves the reaction of formaldehyde (B43269) with 3-(dimethylamino)phenol, followed by ring closure and oxidation. Another approach references a US patent involving a two-step reaction starting from aminophenol and formaldehyde, followed by dehydration and oxidation. These methods can be multi-step, time-consuming, and may require significant amounts of acid, raising environmental concerns and potentially resulting in lower yields (below 38%).

Recent efforts have focused on developing more efficient and higher-yielding synthetic strategies for Pyronin Y and novel pyronin derivatives. A reported one-step method utilizes 4-diR-based aminosalicylaldehyde and 3-diR-based aminophenol as starting materials, with phosphoric acid as the reaction solvent. This one-step approach offers advantages in terms of cost-effectiveness due to the use of less expensive starting materials and can achieve higher yields and purity, with reported total yields up to 82%.

Modified pyronins with altered properties are also being synthesized by introducing different substitution patterns on the xanthene core. For example, fluorinated analogues of Pyronin B (a related pyronin dye) have been synthesized, demonstrating that halogenation can significantly affect the photophysical properties and reactivity of pyronin dyes. These fluorinated variants have shown reversible reactivity with primary amines and can undergo further oxidation to yield fluorescent aminopyronins.

Another synthetic strategy involves the development of coumarin-pyronin hybrid dyes, which are novel rosamine dyes featuring a 7-substituted 4-hydroxycoumarin (B602359) unit. These hybrids are synthesized through formal Knoevenagel condensation reactions, highlighting the potential for creating new pyronin-based fluorophores with unique structural and photophysical characteristics.

Furthermore, the synthesis of Pyronin-9-thione (PY-S), a key intermediate for developing fluorescent probes, has been achieved with high yields (up to 90%) using a facile method involving a trisulfur (B1217805) radical anion mechanism. This demonstrates the ongoing development of efficient synthetic routes to access important pyronin precursors.

Development of Brighter Pyronin Fluorophores

Improving the brightness of fluorophores is crucial for enhancing sensitivity and signal-to-noise ratio in imaging applications. Pyronin Y and Pyronin B, while widely used, are noted for having relatively low fluorophore brightness compared to some other dyes. Research is being conducted to develop brighter pyronin variants through synthetic modifications and computational predictions.

Quantum-mechanical calculations, such as TD-DFT calculations, are being employed to predict the fluorophore performance of proposed pyronins with variable substitution patterns. By evaluating interconversion energies between structures in the excited state, researchers can computationally assess potential brightness before synthesis.

A nucleophilic aromatic substitution/hydride addition approach has been used to synthesize a set of pyronins, and experimental results have demonstrated that quantum-mechanical computations are useful for predicting their fluorophore performance. This research has led to the production of a series of pyronin fluorophores with considerable gains in brightness over the traditional Pyronin Y and Pyronin B.

One factor that can reduce the quantum efficiency (and thus brightness) of fluorophores like pyronins is the twisted intramolecular charge transfer (TICT) mechanism. In this process, substituted amino groups can rotate out of conjugation with the π-system in the excited state, leading to a reduction in fluorescence. Strategies to inhibit TICT, such as structural rigidification or hindering amino group rotation, can significantly increase the brightness of fluorescent materials. Incorporating amino groups into fused ring systems has been shown to enhance the fluorescent quantum yield of resulting pyronins. For example, pyronins derived from certain hydrazones with fused ring systems showed almost a two-fold enhancement in fluorescent quantum yield compared to Pyronin Y.

The addition of electron-withdrawing groups can also influence the spectral properties, causing a slight bathochromic shift in the absorption maximum of pyronin products, which can be advantageous for excitation with commonly available laser lines in microscopy.

Bioconjugation and Functionalization for Targeted Applications

Functionalization and bioconjugation of Pyronin Y and its derivatives are essential for creating targeted probes and expanding their applications in biological research and diagnostics. This involves attaching pyronin fluorophores to biomolecules such as antibodies, proteins, or nucleic acids.

Pyronin Y derivatives can be functionalized with various groups to enable conjugation. For instance, compounds with carboxyl groups can be converted to activated esters like N-hydroxysuccinimide (NHS) esters or maleimides to introduce linking groups. NHS esters are commonly used for conjugating to primary amines on proteins, forming stable amide bonds. Maleimides, on the other hand, are reactive towards thiol groups, often found in cysteine residues of proteins.

The synthesis of Si-bridge NHS esters and amine-functionalized dyes, including silicon rhodamine dyes which are structurally related to pyronins, demonstrates strategies for creating reactive pyronin analogues that can be easily conjugated via amide bond formation or click chemistry approaches. Click chemistry, a set of highly efficient and reliable reactions, is a powerful tool for bioconjugation, allowing for the specific and robust attachment of fluorophores to biomolecules.

Bioconjugation techniques are crucial for developing targeted therapeutics like antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody for targeted delivery. While the direct application of Pyronin Y in ADCs is not explicitly detailed in the search results, the principles of bioconjugation discussed for other molecules, such as the use of NHS esters and maleimides for protein functionalization, are applicable to pyronin derivatives. Photocatalytic approaches are also emerging as mild and selective methods for the functionalization of antibodies.

The functionalization of proteins with DNA through covalent bonds is another area where bioconjugation plays a vital role, enabling applications in single-molecule analysis, protein identification, and the spatial organization of proteins. While Pyronin Y is primarily known for its nucleic acid staining, functionalized pyronin derivatives could potentially be integrated into such systems for labeling or sensing purposes.

The development of Pyronin Y derivatives with specific functional groups allows for their site-specific attachment to target molecules, enabling applications such as targeted imaging, sensing, and drug delivery. The choice of functional group and conjugation strategy depends on the target molecule and the desired application.

Emerging Research Directions and Future Perspectives

Pyronin Y in Biosensing and Diagnostic Development